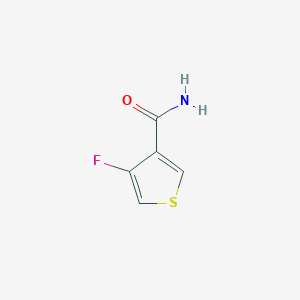

4-Fluorothiophene-3-carboxamide

描述

4-氟代噻吩-3-甲酰胺是一种杂环有机化合物,其特征在于噻吩环在 4 位被氟原子取代,在 3 位被羧酰胺基取代。由于其独特的化学性质,噻吩衍生物在药物化学、材料科学和有机电子学等领域具有广泛的应用。

属性

分子式 |

C5H4FNOS |

|---|---|

分子量 |

145.16 g/mol |

IUPAC 名称 |

4-fluorothiophene-3-carboxamide |

InChI |

InChI=1S/C5H4FNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |

InChI 键 |

ULLCNVXGNJAPQZ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CS1)F)C(=O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件: 4-氟代噻吩-3-甲酰胺的合成通常涉及噻吩衍生物的氟化,然后引入羧酰胺基。一种常见的方法是用四氟化硫 (SF4) 或 Selectfluor 等试剂直接氟化噻吩。 在合适的条件下,羧酰胺基可以通过相应的羧酸衍生物与氨或胺反应引入 .

工业生产方法: 4-氟代噻吩-3-甲酰胺的工业生产可能涉及使用专门设备进行大规模氟化过程,以处理反应性氟化剂。 随后可以通过标准的酰胺形成反应引入羧酰胺基,通常使用催化剂来提高产率和效率 .

化学反应分析

反应类型: 4-氟代噻吩-3-甲酰胺可以进行各种化学反应,包括:

氧化: 噻吩环可以被氧化形成亚砜或砜。

还原: 羧酰胺基可以被还原成相应的胺。

取代: 亲电取代反应可以在噻吩环上发生,特别是在 2 位。

常见试剂和条件:

氧化: Re

生物活性

4-Fluorothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

This compound features a thiophene ring with a fluorine substituent and a carboxamide functional group. The presence of the fluorine atom is believed to enhance its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of coumarin-3-carboxamide derivatives, including those with fluorinated substituents, were tested against various cancer cell lines. Notably, compounds with similar structures showed significant cytotoxicity against HepG2 and HeLa cancer cell lines with IC50 values ranging from 0.39 to 4.85 μM, indicating promising anticancer properties comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Coumarin derivative 14b | HeLa | 0.39 | |

| Coumarin derivative 14e | HepG2 | 2.62 | |

| Doxorubicin | Various | 0.5-1 | TBD |

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that such compounds can bind to the active sites of enzymes like CK2, which play a critical role in cancer cell proliferation and survival .

Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and regulating cell cycle proteins like cyclin B1 .

Case Studies

A case study involving similar fluorinated compounds indicated that their modification could lead to enhanced selectivity towards cancer cells while minimizing cytotoxicity towards normal cells . This selective activity is crucial for developing safer anticancer therapies.

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。